molecular formula C8H19F3O2Si2 B3040535 1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane CAS No. 2149590-54-3

1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane

Cat. No.: B3040535
CAS No.: 2149590-54-3
M. Wt: 260.4 g/mol
InChI Key: CPANNMATWNKEIE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane is an organosilicon compound with the molecular formula C8H19F3O2Si2. It is a colorless liquid known for its stability and unique chemical properties. This compound is often used in various chemical syntheses and industrial applications due to its reactivity and ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane can be synthesized through the reaction of 1,1,1-trifluoro-2,2-dichloroethane with hexamethyldisiloxane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then separated and purified using distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsiloxy groups are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form 1,1,1-trifluoro-2,2-dihydroxyethane and trimethylsilanol.

Common Reagents and Conditions

    Bases: Potassium carbonate is commonly used as a base in substitution reactions.

    Acids: Hydrochloric acid can be used to catalyze hydrolysis reactions.

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2,2-bis(trimethylsiloxy)ethane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsiloxy groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the central carbon atom .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(trimethylsiloxy)ethane: Similar in structure but lacks the trifluoromethyl group.

    Bis(2,2,2-trifluoroethoxy)methane: Contains two trifluoroethoxy groups instead of trimethylsiloxy groups.

Uniqueness

1,1,1-Trifluoro-2,2-bis(trimethylsiloxy)ethane is unique due to the presence of both trifluoromethyl and trimethylsiloxy groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the trimethylsiloxy groups provide steric hindrance and influence the compound’s reactivity in various chemical reactions .

Properties

IUPAC Name

trimethyl-(2,2,2-trifluoro-1-trimethylsilyloxyethoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19F3O2Si2/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPANNMATWNKEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C(F)(F)F)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19F3O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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